N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound features a unique structure characterized by the presence of a fluorophenyl group, a pyrrolidinone ring, and an acetamide moiety. Its molecular formula is with a molecular weight of approximately 264.29 g/mol . This compound has garnered attention for its potential biological activity and applications in medicinal chemistry.
The synthesis of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide typically follows several key steps:
Industrial production may utilize advanced techniques such as continuous flow synthesis and optimized reaction conditions to enhance yield and purity. The use of catalysts can significantly improve efficiency during these synthetic routes .
The molecular structure of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide can be represented as follows:
InChI=1S/C14H17FN2O2/c1-9(2)14(19)16-11-7-13(18)17(8-11)12-5-3-10(15)4-6-12/h3-6,9,11H,7-8H2,1-2H3,(H,16,19)
This structure indicates multiple functional groups that contribute to its chemical properties and potential biological activities.
Key data points include:
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide can participate in various chemical reactions:
Common reagents for these reactions include:
The products formed depend on specific reaction conditions and reagents used .
While specific physical properties such as density and boiling point are not readily available, it is important to note that the compound is typically handled in dry film form for laboratory applications.
Relevant chemical properties include:
These properties influence its behavior in biological systems and its potential therapeutic applications .
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide has several scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: